molecular formula C23H33IN2 B2406563 2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide CAS No. 1025756-85-7

2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide

Cat. No.: B2406563
CAS No.: 1025756-85-7
M. Wt: 464.435
InChI Key: ATVZDVVEVAVTLI-UHFFFAOYSA-M
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Description

2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide is a synthetic organic compound known for its unique chemical properties and applications It is characterized by the presence of a pyridinium core substituted with a hexyl group and a styryl group containing a diethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide typically involves the following steps:

    Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a condensation reaction between 4-(diethylamino)benzaldehyde and an appropriate pyridine derivative.

    Quaternization Reaction: The styryl intermediate is then subjected to a quaternization reaction with hexyl iodide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can lead to the formation of reduced pyridinium compounds.

Scientific Research Applications

2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological systems, particularly in fluorescence microscopy and imaging due to its fluorescent properties.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with nucleophilic sites in biological molecules, leading to various biochemical and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylpyridinium iodide (DASPEI)
  • **2-[4-(dimethylamino)phenyl]ethenyl]-1-methylpyridinium iodide

Uniqueness

2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide is unique due to its specific structural features, such as the hexyl group and the diethylamino substituent, which confer distinct chemical and physical properties. These features differentiate it from similar compounds and contribute to its specific applications and reactivity.

Properties

IUPAC Name

N,N-diethyl-4-[(E)-2-(1-hexylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N2.HI/c1-4-7-8-10-19-25-20-11-9-12-22(25)16-13-21-14-17-23(18-15-21)24(5-2)6-3;/h9,11-18,20H,4-8,10,19H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVZDVVEVAVTLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(CC)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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